methyl 2-(5-bromo-8-methoxy-1,9-dioxo-3,4,4a,9a-tetrahydro-2H-fluoren-3-yl)acetate
Overview
Description
Methyl 2-(5-bromo-8-methoxy-1,9-dioxo-3,4,4a,9a-tetrahydro-2H-fluoren-3-yl)acetate is a complex organic compound with a unique structure that includes a bromine atom, methoxy group, and multiple ring systems
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(5-bromo-8-methoxy-1,9-dioxo-3,4,4a,9a-tetrahydro-2H-fluoren-3-yl)acetate typically involves multiple steps. One common method includes the bromination of a precursor compound followed by esterification. The reaction conditions often require the use of solvents such as acetone and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and esterification processes. These methods are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-bromo-8-methoxy-1,9-dioxo-3,4,4a,9a-tetrahydro-2H-fluoren-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromine atom or other functional groups.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions can introduce various functional groups in place of the bromine atom.
Scientific Research Applications
Methyl 2-(5-bromo-8-methoxy-1,9-dioxo-3,4,4a,9a-tetrahydro-2H-fluoren-3-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.
Industry: This compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-(5-bromo-8-methoxy-1,9-dioxo-3,4,4a,9a-tetrahydro-2H-fluoren-3-yl)acetate involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to changes in biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(5-chloro-8-methoxy-1,9-dioxo-3,4,4a,9a-tetrahydro-2H-fluoren-3-yl)acetate
- Methyl 2-(5-fluoro-8-methoxy-1,9-dioxo-3,4,4a,9a-tetrahydro-2H-fluoren-3-yl)acetate
Uniqueness
Methyl 2-(5-bromo-8-methoxy-1,9-dioxo-3,4,4a,9a-tetrahydro-2H-fluoren-3-yl)acetate is unique due to the presence of the bromine atom, which imparts distinct chemical properties compared to its chloro and fluoro analogs. The bromine atom can influence the compound’s reactivity, making it suitable for specific applications in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
methyl 2-(5-bromo-8-methoxy-1,9-dioxo-3,4,4a,9a-tetrahydro-2H-fluoren-3-yl)acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrO5/c1-22-12-4-3-10(18)14-9-5-8(7-13(20)23-2)6-11(19)15(9)17(21)16(12)14/h3-4,8-9,15H,5-7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBDKRPJUGKECL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Br)C3CC(CC(=O)C3C2=O)CC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.